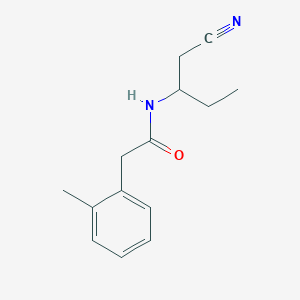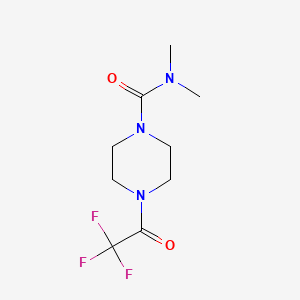
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPSP is a sulfonamide derivative of piperidine, which has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves its interaction with the NMDA and AMPA receptors. This compound acts as a competitive antagonist of the NMDA receptor, which reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and prevents the formation of long-term potentiation (LTP). This compound also acts as a non-competitive antagonist of the AMPA receptor, which reduces the flow of sodium ions into the cell and prevents the formation of LTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In general, this compound has been shown to modulate synaptic plasticity, learning, and memory formation. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in laboratory experiments is its high yield and cost-effectiveness. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research involving 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide. One area of interest is the potential therapeutic applications of this compound for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of this compound in synaptic plasticity and memory formation, which may have implications for the development of new treatments for memory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in laboratory experiments.
合成方法
The synthesis of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves the reaction of piperidine with 3-methoxypropanoyl chloride, followed by the reaction of the resulting product with sulfonamide. The final product is obtained through a series of purification steps. The yield of this compound is typically high, making it a cost-effective compound for laboratory experiments.
科学研究应用
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory formation.
属性
IUPAC Name |
1-(3-methoxypropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-6-4-9(12)11-5-2-3-8(7-11)16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFYUSWHRTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)


![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)